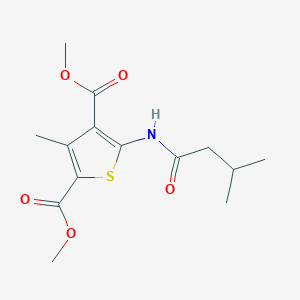![molecular formula C19H21NO4S B5731454 2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic](/img/structure/B5731454.png)
2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
Mechanism of Action
Target of Action
The compound, also known as “2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic”, is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets depending on their specific structures . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiophene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic typically involves multi-step organic reactions. One common approach is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives Additionally, nickel and palladium-based catalytic systems are often employed in the synthesis of thiophene-based compounds due to their efficiency and ability to produce high yields .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale catalytic processes. Nickel-catalyzed Kumada catalyst-transfer polycondensation and palladium-catalyzed Suzuki–Miyaura couplings are popular strategies for synthesizing functionalized thiophenes . These methods are favored for their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of thiophene derivatives include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Nickel, palladium, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenoxy-acetylamino)-4,5,6,7-4H-benzo[b]thiophene-3-carboxylic acid: Another thiophene derivative with similar structural features.
3-ME-5-(2-p-Tolyloxy-acetylamino)-thiophene-2,4-dicarboxylic acid diethyl ester: A related compound with different substituents.
Uniqueness
2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
ethyl 2-[[2-(2-methylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-3-23-19(22)17-13-8-6-10-15(13)25-18(17)20-16(21)11-24-14-9-5-4-7-12(14)2/h4-5,7,9H,3,6,8,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBIDAXFIFLMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5731383.png)
![2-[(4-fluorophenyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5731385.png)
![N,N-DIMETHYL-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE](/img/structure/B5731392.png)
![3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5731400.png)

![Methyl 2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5731410.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)
![4-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]benzonitrile](/img/structure/B5731417.png)

![1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5731435.png)



![N-(1-benzyl-4-piperidinyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5731453.png)
